molecular formula C12H14FNO B2637826 3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287321-46-2

3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2637826
CAS No.: 2287321-46-2
M. Wt: 207.248
InChI Key: GDSMPZHAILXOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentanes. These compounds are known for their unique structural features, which include a highly strained three-membered ring system. The incorporation of fluorine and methoxy groups into the bicyclo[1.1.1]pentane framework enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine involves several steps. One common synthetic route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0]pentane with alkyl halides.

    Introduction of the fluorine and methoxy groups: This step involves the use of appropriate fluorinating and methoxylating agents under controlled conditions to introduce the desired substituents onto the bicyclo[1.1.1]pentane core.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and high yield.

Chemical Reactions Analysis

3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the fluorine or methoxy groups can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogenating agents, nucleophiles

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the development of new materials with unique properties, such as high strength and stability.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds, such as:

    3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine: This compound has a similar structure but with different positions of the fluorine and methoxy groups.

    3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine: This compound contains a trifluoropropyl group instead of the fluorine and methoxy groups.

    Flurbiprofen: A non-steroidal anti-inflammatory drug that incorporates the bicyclo[1.1.1]pentane core into its structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-15-10-3-2-8(4-9(10)13)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSMPZHAILXOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C23CC(C2)(C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.